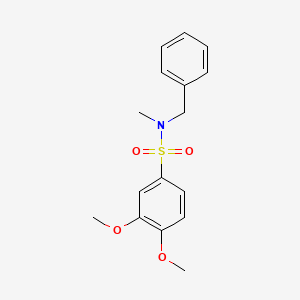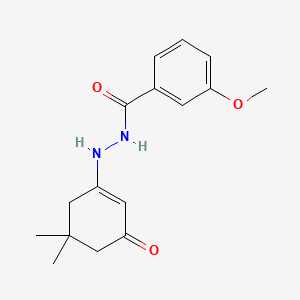![molecular formula C15H24N4 B5730004 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)
2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine, also known as CHMP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyrimidine derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
作用機序
The mechanism of action of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine involves its binding to various receptors in the brain, including dopamine and serotonin receptors. It has been found to act as a partial agonist at these receptors, leading to the modulation of their activity. Additionally, 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been found to inhibit the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine have been extensively studied. It has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and decreased anxiety. Additionally, 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been found to increase the levels of norepinephrine in the brain, leading to increased alertness and focus.
実験室実験の利点と制限
One of the main advantages of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine for lab experiments is its ability to modulate multiple neurotransmitter systems, making it a useful tool for studying the effects of these systems on behavior and physiology. Additionally, 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been found to have relatively low toxicity and is well-tolerated in animal models.
One of the limitations of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine for lab experiments is its relatively short half-life, which can make it difficult to achieve sustained effects over long periods of time. Additionally, the effects of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine can be dose-dependent, making it important to carefully control dosing in experiments.
将来の方向性
There are several future directions for research on 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine. One potential area of study is its potential use in the treatment of neurological disorders, particularly depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine and its effects on various neurotransmitter systems. Finally, the development of new synthesis methods for 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine could lead to improved yields and purity, making it a more useful tool for scientific research.
合成法
The synthesis of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been achieved through various methods, including the reaction of 4-(cyclohexylmethyl)piperazine with 2-chloropyrimidine in the presence of a base, or the reaction of 4-(cyclohexylmethyl)piperazine with 2,4-dichloropyrimidine in the presence of a base and a palladium catalyst. These methods have been found to yield high purity 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine with good yields.
科学的研究の応用
2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have significant effects on the central nervous system, including the modulation of dopamine and serotonin receptors, and the inhibition of norepinephrine reuptake. These effects have led to its potential use in the treatment of various neurological disorders, including depression and anxiety.
特性
IUPAC Name |
2-[4-(cyclohexylmethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-5-14(6-3-1)13-18-9-11-19(12-10-18)15-16-7-4-8-17-15/h4,7-8,14H,1-3,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJNJKSYNXICND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclohexylmethyl)piperazin-1-yl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

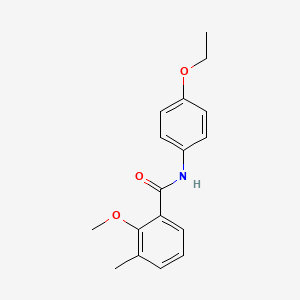
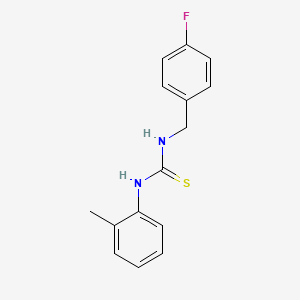

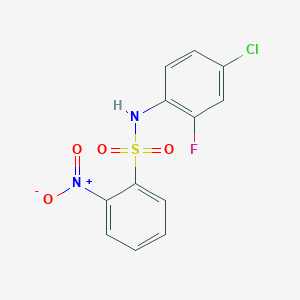
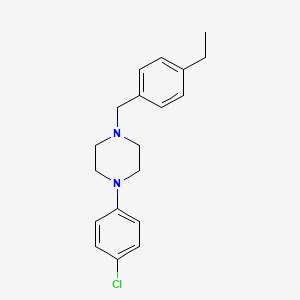
![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)


